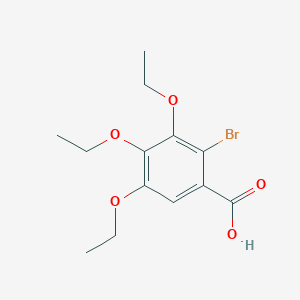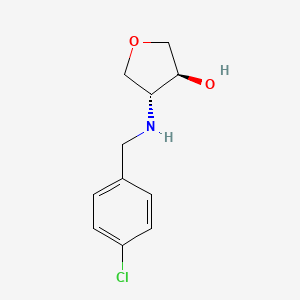
2-Bromo-3,4,5-triethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,4,5-triethoxybenzoic acid: is an organic compound with the molecular formula C13H17BrO5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and ethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4,5-triethoxybenzoic acid typically involves the bromination of 3,4,5-triethoxybenzoic acid. The reaction is carried out by dissolving 3,4,5-triethoxybenzoic acid in a suitable solvent such as chloroform, followed by the addition of bromine. The mixture is then refluxed for several hours to ensure complete bromination. After the reaction is complete, the product is isolated by washing with sodium thiosulfate solution to remove excess bromine, followed by water to purify the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified using crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3,4,5-triethoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Zinc dust and hydrochloric acid under reflux conditions.
Major Products:
Substitution: Formation of 2-amino-3,4,5-triethoxybenzoic acid or 2-thio-3,4,5-triethoxybenzoic acid.
Oxidation: Formation of 3,4,5-triethoxybenzaldehyde or 3,4,5-triethoxybenzoic acid.
Reduction: Formation of 3,4,5-triethoxybenzoic acid.
Aplicaciones Científicas De Investigación
2-Bromo-3,4,5-triethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes
Mecanismo De Acción
The mechanism of action of 2-Bromo-3,4,5-triethoxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and ethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparación Con Compuestos Similares
2-Bromo-3,4,5-trimethoxybenzoic acid: Similar structure but with methoxy groups instead of ethoxy groups.
3,4,5-Triethoxybenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2,6-Dibromo-3,4,5-triethoxybenzoic acid: Contains an additional bromine atom, which can lead to different reactivity and applications
Uniqueness: 2-Bromo-3,4,5-triethoxybenzoic acid is unique due to the presence of both bromine and ethoxy groups, which confer distinct chemical properties. The combination of these functional groups allows for versatile reactivity, making it a valuable compound in synthetic organic chemistry and various research applications.
Propiedades
Fórmula molecular |
C13H17BrO5 |
|---|---|
Peso molecular |
333.17 g/mol |
Nombre IUPAC |
2-bromo-3,4,5-triethoxybenzoic acid |
InChI |
InChI=1S/C13H17BrO5/c1-4-17-9-7-8(13(15)16)10(14)12(19-6-3)11(9)18-5-2/h7H,4-6H2,1-3H3,(H,15,16) |
Clave InChI |
CLGCXNWGXJHADY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C(=C1)C(=O)O)Br)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367663.png)

![6-[(3-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367685.png)

![10-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13367695.png)
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367701.png)

![N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(1H-tetraazol-1-yl)butanamide](/img/structure/B13367709.png)
amino]-2-isopropylpentanenitrile](/img/structure/B13367714.png)
![6'-Amino-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13367716.png)
![6-(2-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367723.png)
![N-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13367728.png)

![6-(2-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367736.png)
